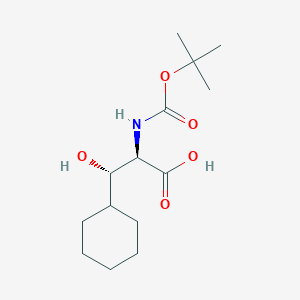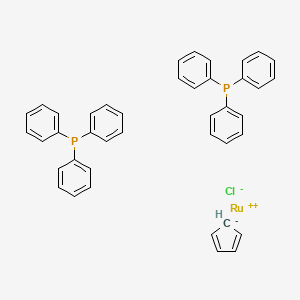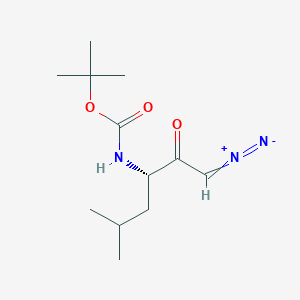
Acetyldiosmin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyldiosmin is a synthetic derivative of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits. Diosmin has been widely studied for its beneficial effects on vascular health, including its anti-inflammatory, antioxidant, and venotonic properties. This compound is chemically modified to enhance its bioavailability and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyldiosmin can be synthesized from diosmin through acetylation. The process typically involves the reaction of diosmin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Acetyldiosmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound back to its parent compound, diosmin.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diosmin and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetyldiosmin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Studied for its potential therapeutic effects in treating chronic venous insufficiency, hemorrhoids, and other vascular disorders.
Industry: Used in the formulation of dietary supplements and pharmaceutical products aimed at improving vascular health.
Mechanism of Action
Acetyldiosmin exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Antioxidant: Scavenges free radicals and protects cells from oxidative stress.
Venotonic: Enhances the tone and elasticity of veins, improving blood flow and reducing venous stasis.
Molecular Targets and Pathways
Cytokine Inhibition: Targets pathways involved in the production of inflammatory cytokines.
Antioxidant Pathways: Activates antioxidant enzymes and pathways to neutralize free radicals.
Vascular Pathways: Modulates pathways that regulate vascular tone and blood flow.
Comparison with Similar Compounds
Similar Compounds
Diosmin: The parent compound of acetyldiosmin, known for its vascular benefits.
Hesperidin: Another flavonoid glycoside with similar anti-inflammatory and antioxidant properties.
Rutin: A flavonoid with comparable vascular and antioxidant effects.
Uniqueness of this compound
This compound is unique due to its enhanced bioavailability and therapeutic efficacy compared to its parent compound, diosmin. The acetylation process improves its absorption and stability, making it more effective in clinical applications.
Properties
CAS No. |
6195-54-6 |
|---|---|
Molecular Formula |
C44H48O23 |
Molecular Weight |
944.8 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C44H48O23/c1-18-37(59-21(4)47)39(61-23(6)49)41(63-25(8)51)43(56-18)55-17-35-38(60-22(5)48)40(62-24(7)50)42(64-26(9)52)44(67-35)65-28-14-33(58-20(3)46)36-29(53)16-31(66-34(36)15-28)27-11-12-30(54-10)32(13-27)57-19(2)45/h11-16,18,35,37-44H,17H2,1-10H3/t18-,35+,37-,38+,39+,40-,41+,42+,43+,44+/m0/s1 |
InChI Key |
SUXSSKKHGVZUQF-RALFMLGLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
5-(Acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


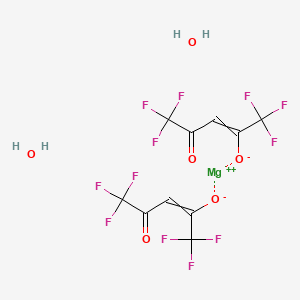
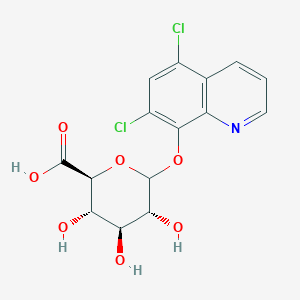
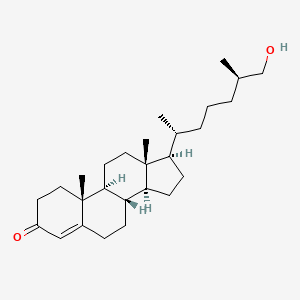
![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)
